(2R)-2-methyl-3-(methylamino)propan-1-ol
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Overview
Description
(2R)-2-methyl-3-(methylamino)propan-1-ol is a chiral compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a secondary amine and a primary alcohol functional group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-3-(methylamino)propan-1-ol can be achieved through several methods. One common approach is the reductive amination of 2-methyl-3-oxopropanal with methylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-oxopropanal in the presence of methylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-oxopropanal or 2-methyl-3-oxopropanoic acid.
Reduction: 2-methyl-3-(methylamino)propanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-methyl-3-(methylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors and other proteins, modulating their activity and resulting in physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(methylamino)propan-1-ol: Similar structure but different stereochemistry.
2-methyl-3-amino-propan-1-ol: Lacks the methyl group on the amine.
3-(methylamino)propan-1-ol: Lacks the methyl group on the carbon chain.
Uniqueness
(2R)-2-methyl-3-(methylamino)propan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both a secondary amine and a primary alcohol group also makes it versatile for various chemical transformations .
Properties
Molecular Formula |
C5H13NO |
---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-2-methyl-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)3-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
QIMXXSHKYGRQBW-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CNC)CO |
Canonical SMILES |
CC(CNC)CO |
Origin of Product |
United States |
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